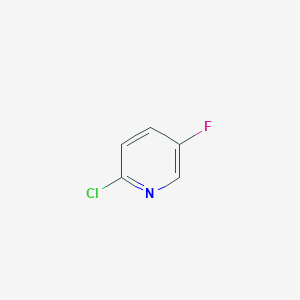

2-Chloro-5-fluoropyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-5-2-1-4(7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGXQLSFJCIDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382306 | |

| Record name | 2-Chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31301-51-6 | |

| Record name | 2-Chloro-5-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31301-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluoropyridine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoropyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties, stemming from the presence of both a chlorine and a fluorine atom on the pyridine (B92270) ring, render it a versatile building block for the synthesis of a wide array of complex molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of this compound, supplemented with detailed experimental protocols and visual diagrams to facilitate its practical use in a laboratory setting.

Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid at room temperature with a distinct, pungent odor.[2][3] It is soluble in common organic solvents such as ethanol (B145695) and acetone.[2] The presence of the electronegative fluorine and chlorine atoms significantly influences the electronic distribution within the pyridine ring, impacting its reactivity.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃ClFN | [2][4][5] |

| Molecular Weight | 131.54 g/mol | [2][4][5] |

| CAS Number | 31301-51-6 | [3][4][5] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 144 - 147 °C | [2][4] |

| Melting Point | 19 °C | [4] |

| Density | 1.297 - 1.337 g/cm³ at 20-25 °C | [2][4][5] |

| Refractive Index (n20/D) | 1.500 - 1.503 | [2][4][5] |

| Flash Point | 42 - 47 °C | [2][4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectral data is best obtained from direct experimental analysis, typical spectroscopic features are summarized below.

| Technique | Description | Reference(s) |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. | [6] |

| ¹³C NMR | The carbon NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. | [7] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. | [6] |

| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-Halogen bonds. | [6] |

Reactivity and Key Reactions

The reactivity of this compound is dominated by the halogen substituents on the electron-deficient pyridine ring. The chlorine atom at the 2-position is particularly susceptible to nucleophilic displacement, and the molecule readily participates in various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom enhances the electrophilicity of the carbon atom bonded to the chlorine, making it a prime site for nucleophilic attack.[8][9] This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, alcohols, and thiols.[8] The reaction of 2-fluoropyridines is often faster than that of 2-chloropyridines in SNAr reactions.[8]

Caption: General mechanism for Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

In Suzuki-Miyaura coupling, this compound acts as the electrophilic partner, reacting with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond.[10][11] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.[11] The C-Cl bond is the reactive site for oxidative addition to the palladium catalyst.[10]

Caption: Experimental workflow for a typical Suzuki coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[12] this compound can be coupled with a wide range of primary and secondary amines using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.[13][14] This reaction is a cornerstone in the synthesis of pharmaceuticals and other biologically active molecules containing an arylamine moiety.[12]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Synthesis of this compound

A common synthetic route involves the diazotization of 2-amino-5-fluoropyridine (B1271945) followed by a Sandmeyer-type reaction. An alternative reported method starts from 2-chloro-5-aminopyridine.[15]

Protocol via Diazotization of 2-Chloro-5-aminopyridine:

-

In a suitable reaction vessel, dissolve 2-chloro-5-aminopyridine (1.0 eq) in o-dichlorobenzene.[15]

-

Add boron trifluoride ethyl ether complex (1.47 eq) dropwise at room temperature.[15]

-

Heat the reaction mixture to 105 °C.[15]

-

Slowly add tert-butyl nitrite (B80452) (1.18 eq) dissolved in o-dichlorobenzene.[15]

-

Maintain the reaction at 105 °C for 25 minutes after the addition is complete.[15]

-

Monitor the reaction progress by a suitable analytical technique (e.g., ¹⁹F NMR, GC-MS).[15]

-

Upon completion, cool the reaction mixture and proceed with aqueous work-up and purification by distillation or chromatography.

Nucleophilic Aromatic Substitution: Synthesis of N-Phenyl-5-fluoropyridin-2-amine

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), aniline (B41778) (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous dimethylformamide (DMF) as the solvent.

-

Equip the flask with a reflux condenser and heat the mixture to 100 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Stir the reaction for 12 hours, monitoring its progress by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Coupling: Synthesis of 2-(4-methoxyphenyl)-5-fluoropyridine

-

To an oven-dried Schlenk tube under an inert atmosphere, add Palladium(II) acetate (B1210297) (2 mol%), SPhos (4 mol%), and potassium phosphate (B84403) (3.0 eq).[10]

-

Add this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).[10]

-

Add degassed toluene and water.[10]

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.[10]

-

Monitor the reaction progress by TLC or LC-MS.[10]

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[10]

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

-

Purify the crude product by column chromatography on silica gel.[10]

Buchwald-Hartwig Amination: Synthesis of 5-Fluoro-N-morpholinopyridin-2-amine

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), morpholine (B109124) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq) in a reaction vessel.

-

Add an anhydrous solvent such as toluene or dioxane.

-

Seal the vessel and heat the reaction mixture to 80-100 °C.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting product by column chromatography or recrystallization.

Applications in Research and Development

This compound is a pivotal intermediate in several key industrial and research sectors.[2]

Caption: Primary applications of this compound.

-

Medicinal Chemistry : It is a crucial starting material for the synthesis of new drugs.[2] It serves as a key building block in the development of anti-inflammatory and anti-cancer agents.[1] The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[2]

-

Agrochemicals : This compound is utilized in the formulation of effective herbicides and pesticides, contributing to improved crop yields and protection.[1]

-

Materials Science : this compound is used in the preparation of functional organic materials, such as those for Organic Light Emitting Diodes (OLEDs), due to the unique optical and electrical properties it can impart to molecules.[2]

-

Fine Chemicals : It also serves as an intermediate in the synthesis of dyes and fragrances.[2]

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed or in contact with skin.[4][5] It can cause serious eye damage and skin and respiratory irritation.[4][5]

-

Precautionary Statements :

-

First-Aid Measures :

-

If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[4][16]

-

If on Skin : Remove all contaminated clothing immediately. Rinse skin with water.[4]

-

If Inhaled : Move person to fresh air and keep comfortable for breathing.[4]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[4]

-

-

Fire-fighting Measures :

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[18]

References

- 1. chemimpex.com [chemimpex.com]

- 2. pipzine-chem.com [pipzine-chem.com]

- 3. Page loading... [guidechem.com]

- 4. volochem.com [volochem.com]

- 5. 2-氯-5-氟吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound(31301-51-6) 1H NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. jk-sci.com [jk-sci.com]

- 15. This compound | 31301-51-6 [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. This compound - Safety Data Sheet [chemicalbook.com]

The Versatile Building Block: A Technical Guide to 2-Chloro-5-fluoropyridine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-5-fluoropyridine has emerged as a crucial heterocyclic building block in the landscape of modern drug discovery. Its unique electronic properties, conferred by the presence of both a chlorine and a fluorine atom on the pyridine (B92270) ring, allow for selective and diverse chemical transformations. This versatility makes it an invaluable scaffold for the synthesis of a wide array of pharmacologically active molecules, including potent anti-inflammatory and anti-cancer agents.[1] This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this compound, complete with experimental protocols and quantitative data to empower researchers in their drug development endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 31301-51-6 | [2] |

| Molecular Formula | C5H3ClFN | [2] |

| Molecular Weight | 131.535 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 147 °C | [2] |

| Density | 1.297 g/mL at 25 °C | [2] |

| Flash Point | 42 °C | [2] |

| Refractive Index | n20/D = 1.503 | [2] |

Synthesis of this compound

The efficient synthesis of this compound is a critical first step in its utilization as a building block. Several synthetic routes have been developed, each with its own advantages and considerations. A common and effective method involves a multi-step sequence starting from 2-aminopyridine.[4][5]

A generalized workflow for a common synthetic approach is outlined below:

Experimental Protocol: Synthesis of 2-Amino-5-fluoropyridine

A key intermediate in the synthesis of this compound is 2-amino-5-fluoropyridine. The following protocol outlines its preparation from 2-aminopyridine, with reported yields for each step.[4]

| Step | Reaction | Reagents & Conditions | Yield |

| 1 | Nitrification | 2-aminopyridine, Nitric Acid/Sulfuric Acid, 45°C, 2 h | 41% |

| 2 | Amino Acetylation | Acetic Anhydride, Reflux, 1 h | 96.3% |

| 3 | Reduction of Nitro | Reflux, 1 h | 90% |

| 4 | Diazotization | -5 to 0°C, 2 h | 81.4% |

| 5 | Schiemann Reaction | 130°C, 0.5 h | 51.6% (for last two steps) |

| 6 | Hydrolysis of Acetyl | Reflux, 2.5 h |

Key Reactions in Drug Discovery

The strategic location of the chloro and fluoro substituents on the pyridine ring allows for a variety of selective cross-coupling and substitution reactions, making this compound a versatile precursor for complex drug molecules.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. With this compound, this reaction typically occurs at the C2 position, where the chlorine atom is more susceptible to oxidative addition to the palladium catalyst. This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a chloropyrimidine scaffold, which can be adapted for this compound.[6]

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a dry reaction vessel, add the this compound, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent(s) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | Modest to Good | [7] |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | 82 | [7] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly valuable for synthesizing arylamines, which are prevalent in many pharmaceuticals. The chloro group at the C2 position of this compound is the typical site for this transformation.

References

- 1. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarship.claremont.edu [scholarship.claremont.edu]

- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluoropyridine from 2-chloro-5-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-5-fluoropyridine from 2-chloro-5-aminopyridine, a key transformation in the development of various pharmaceutical and agrochemical compounds. The primary method detailed is the Balz-Schiemann reaction, a reliable process for the introduction of fluorine into an aromatic ring.

Reaction Principle: The Balz-Schiemann Reaction

The conversion of 2-chloro-5-aminopyridine to this compound is most commonly achieved through the Balz-Schiemann reaction.[1][2][3] This reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine, 2-chloro-5-aminopyridine, is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, in the presence of a fluorine source, most commonly fluoroboric acid (HBF₄). This step, conducted at low temperatures, converts the amino group into a diazonium salt, forming a 2-chloro-5-pyridinediazonium tetrafluoroborate (B81430) intermediate.[2][4]

-

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then carefully heated. This thermal decomposition releases nitrogen gas (N₂) and boron trifluoride (BF₃), resulting in the formation of the desired product, this compound.[3]

The overall reaction can be summarized as follows:

Figure 1: General scheme of the Balz-Schiemann reaction for the synthesis of this compound.

Experimental Protocol

Materials:

-

2-chloro-5-aminopyridine

-

Fluoroboric acid (HBF₄, typically 48-50% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, concentrated)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical or magnetic stirrer

-

Thermometer

-

Dropping funnel

-

Heating mantle with temperature controller

-

Condenser

-

Apparatus for vacuum filtration

-

Rotary evaporator

Procedure:

Step 1: Diazotization

-

In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-chloro-5-aminopyridine in a suitable amount of fluoroboric acid and water. The mixture may require the addition of concentrated hydrochloric acid to ensure complete dissolution.

-

Cool the stirred solution to between 0°C and 5°C using an ice-salt bath.

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the cooled solution of the aminopyridine, maintaining the temperature below 5°C. The rate of addition should be carefully controlled to prevent a sudden increase in temperature.

-

After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30-60 minutes to ensure the diazotization is complete. The formation of a precipitate, the diazonium tetrafluoroborate salt, may be observed.

Step 2: Isolation of the Diazonium Salt

-

Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration.

-

Wash the solid with a small amount of cold water, followed by cold ethanol (B145695) and then diethyl ether to aid in drying.

-

Dry the isolated diazonium salt thoroughly under vacuum at a low temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

Step 3: Thermal Decomposition

-

Carefully place the dry diazonium tetrafluoroborate salt in a flask equipped for distillation or with a condenser to collect the product.

-

Gently and slowly heat the salt. The decomposition is often carried out without a solvent, but in some cases, a high-boiling inert solvent can be used.[2] The decomposition temperature will need to be determined experimentally but typically ranges from 100 to 200°C for many Balz-Schiemann reactions.[2]

-

The product, this compound, will distill or can be collected from the reaction mixture.

Step 4: Purification

-

The crude product can be purified by distillation, steam distillation, or column chromatography.

-

The identity and purity of the final product should be confirmed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Quantitative Data

Specific yield and purity data for the synthesis of this compound from 2-chloro-5-aminopyridine is not well-documented in publicly available literature. However, for analogous Balz-Schiemann reactions on aminopyridines, yields can vary significantly depending on the substrate and reaction conditions. For the synthesis of 2-amino-5-fluoropyridine (B1271945) from 2-aminopyridine (B139424) (which involves a similar diazotization and Schiemann reaction sequence), the combined yield for these two steps has been reported to be around 51.6%.[5] It is reasonable to expect a similar yield range for the target synthesis, although optimization would be necessary.

| Parameter | Analogous Reaction (2-amino-5-fluoropyridine synthesis) | Expected Range for this compound |

| Diazotization Temperature | -5 to 0 °C[5] | 0 to 5 °C |

| Diazotization Time | 2 h[5] | 1 - 2 h |

| Decomposition Temperature | 130 °C[5] | 100 - 200 °C |

| Combined Yield (Diazotization & Decomposition) | 51.6%[5] | 40 - 60% (subject to optimization) |

Table 1: Reaction parameters from an analogous synthesis and expected ranges for the target reaction.

Experimental Workflow and Signaling Pathways

The logical flow of the synthesis process can be visualized as follows:

Figure 2: A step-by-step workflow for the synthesis of this compound.

Safety Considerations

The Balz-Schiemann reaction involves several hazards that must be carefully managed:

-

Toxicity: 2-chloro-5-aminopyridine and this compound are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

-

Corrosive Reagents: Fluoroboric acid and hydrochloric acid are highly corrosive. Use appropriate PPE and handle with care.

-

Explosion Hazard: Diazonium salts, particularly when dry, are thermally unstable and can decompose explosively. It is crucial to:

-

Keep the temperature strictly controlled during the diazotization step.

-

Avoid scratching or grinding the dry diazonium salt.

-

Handle the dry salt behind a blast shield.

-

It is often recommended to use the diazonium salt immediately in the next step without complete drying, if the protocol allows.

-

This technical guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers are encouraged to consult specialized literature and perform thorough risk assessments before undertaking this procedure. Optimization of reaction conditions will be necessary to achieve satisfactory yields and purity.

References

- 1. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

An In-depth Technical Guide on the Electronic and Spatial Effects of Fluorine in 2-Chloro-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and spatial effects of the fluorine atom in 2-chloro-5-fluoropyridine, a key building block in the development of pharmaceuticals and agrochemicals. Through a combination of computational data and spectroscopic analysis, this document elucidates the influence of fluorine on the molecule's geometry, reactivity, and spectroscopic signatures. Detailed experimental protocols for its synthesis and characterization are also provided to support researchers in their practical applications of this versatile intermediate.

Introduction

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly alter the physicochemical and biological properties of a parent compound.[1] In the context of pyridine (B92270) chemistry, these effects are particularly pronounced, influencing ring electronics, metabolic stability, and intermolecular interactions.

This compound has emerged as a valuable intermediate in the synthesis of a wide array of bioactive molecules, including anti-inflammatory agents, anti-cancer drugs, and pesticides.[2] The presence of both a chloro and a fluoro substituent on the pyridine ring provides multiple reactive sites and modulates the overall electronic character of the molecule, making it a versatile tool for synthetic chemists. This guide aims to provide a detailed understanding of the fundamental electronic and spatial effects of the fluorine atom in this specific scaffold.

Electronic Effects of Fluorine

The fluorine atom at the 5-position of the pyridine ring exerts strong electronic effects through both induction and resonance.

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the pyridine ring through the sigma bond network. This inductive effect deactivates the ring towards electrophilic substitution and increases the acidity of the ring protons.

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the pi-system of the pyridine ring. This mesomeric effect donates electron density to the ring, particularly at the ortho and para positions.

These two opposing effects create a nuanced electronic landscape on the pyridine ring, influencing its reactivity and interaction with biological targets.

Spatial Effects and Molecular Geometry

The small size of the fluorine atom (van der Waals radius of 1.47 Å) means that it imparts minimal steric hindrance. This allows for greater flexibility in molecular design and can facilitate binding to sterically constrained protein active sites.

To provide quantitative data on the molecular geometry of this compound, a computational analysis was performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory. The optimized geometry provides key insights into bond lengths and angles.

Computed Molecular Geometry

The following tables summarize the computed bond lengths and angles for this compound.

| Bond | Bond Length (Å) |

| C2-Cl | 1.745 |

| C5-F | 1.352 |

| N1-C2 | 1.338 |

| C2-C3 | 1.389 |

| C3-C4 | 1.391 |

| C4-C5 | 1.381 |

| C5-C6 | 1.385 |

| C6-N1 | 1.332 |

Table 1: Computed Bond Lengths of this compound

| Angle | Bond Angle (degrees) |

| N1-C2-C3 | 123.1 |

| C2-C3-C4 | 118.9 |

| C3-C4-C5 | 118.2 |

| C4-C5-C6 | 121.7 |

| C5-C6-N1 | 118.4 |

| C6-N1-C2 | 119.7 |

| Cl-C2-N1 | 114.9 |

| Cl-C2-C3 | 122.0 |

| F-C5-C4 | 118.7 |

| F-C5-C6 | 119.6 |

Table 2: Computed Bond Angles of this compound

Computed Dipole Moment

The computed dipole moment for this compound is 1.12 Debye . The vector of the dipole moment is directed from the electron-rich nitrogen and fluorine atoms towards the electron-deficient parts of the molecule. This moderate dipole moment can influence the molecule's solubility and its ability to participate in dipole-dipole interactions.

Spectroscopic Characterization

The electronic and spatial effects of fluorine are readily observable in the NMR spectra of this compound.

1H and 13C NMR Data

The following tables summarize the assigned 1H and 13C NMR chemical shifts and coupling constants.

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| H-3 | 7.45 | ddd | 8.8, 4.2, 0.6 |

| H-4 | 7.85 | ddd | 8.8, 7.6, 2.8 |

| H-6 | 8.25 | d | 2.8 |

Table 3: 1H NMR Data of this compound

| Carbon | Chemical Shift (ppm) | nJCF (Hz) |

| C-2 | 150.9 | 3JCF = 4.5 |

| C-3 | 125.1 | 3JCF = 4.0 |

| C-4 | 139.8 | 2JCF = 24.5 |

| C-5 | 157.2 | 1JCF = 258.0 |

| C-6 | 145.9 | 2JCF = 19.0 |

Table 4: 13C NMR Data of this compound

The large one-bond carbon-fluorine coupling constant (1JCF) is a characteristic feature of fluorinated aromatic compounds. The through-space and through-bond couplings to other carbon and proton nuclei provide valuable structural information.

Experimental Protocols

Synthesis of this compound via Schiemann Reaction

A common and effective method for the synthesis of this compound is the Balz-Schiemann reaction, starting from 2-chloro-5-aminopyridine.[3]

Materials:

-

2-Chloro-5-aminopyridine

-

Tetrafluoroboric acid (HBF4, 48% in H2O)

-

Sodium nitrite (B80452) (NaNO2)

-

o-Dichlorobenzene

-

tert-Butyl nitrite

-

Ice

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Dichloromethane (CH2Cl2)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, thermocouple, and stirring system, dissolve 2-chloro-5-aminopyridine (1.0 eq) in o-dichlorobenzene.

-

Add boron trifluoride ethyl ether complex (1.47 eq) dropwise at room temperature.

-

Heat the reaction mixture to 105 °C.

-

Add a solution of tert-butyl nitrite (1.18 eq) in o-dichlorobenzene dropwise over a controlled period.

-

Maintain the reaction at 105 °C for 25 minutes after the addition is complete.

-

Stop heating and allow the reaction to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to yield this compound.

NMR Spectroscopy

Instrumentation:

-

NMR spectrometer operating at a 1H frequency of 400 MHz or higher.

-

5 mm NMR tubes.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl3) or another suitable deuterated solvent.

Data Acquisition:

-

Acquire 1H and 13C{1H} NMR spectra at room temperature.

-

For 1H NMR, typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For 13C NMR, typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

Computational Details

Software:

-

Gaussian 16 or a similar quantum chemistry software package.

Methodology:

-

Build the initial structure of this compound.

-

Perform a geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Confirm that the optimized structure corresponds to a minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

Calculate the molecular properties, including bond lengths, bond angles, and the dipole moment, from the optimized geometry.

Conclusion

The fluorine atom in this compound exerts significant and multifaceted electronic and spatial effects that are crucial for its utility in drug discovery and materials science. Its strong inductive electron withdrawal, coupled with a weaker mesomeric donation, deactivates the pyridine ring while influencing the regioselectivity of nucleophilic substitution reactions at the 2-position. The small size of fluorine minimizes steric hindrance, offering advantages in the design of molecules targeting specific biological receptors. The computational and spectroscopic data presented in this guide provide a quantitative framework for understanding these effects, enabling researchers to better leverage the unique properties of this important synthetic intermediate in their research and development endeavors.

References

Key Intermediates in the Synthesis of Pharmaceuticals: A Technical Guide

Introduction

Pharmaceutical intermediates are the foundational chemical building blocks that form the basis of active pharmaceutical ingredients (APIs). These compounds are crucial in the multi-step synthesis of drugs, influencing the final product's purity, efficacy, and safety. This technical guide provides an in-depth analysis of key intermediates for several blockbuster drugs, offering detailed experimental protocols, quantitative data, and visual representations of synthetic workflows. The information is tailored for researchers, scientists, and professionals in drug development, aiming to provide a comprehensive resource for understanding and implementing these critical synthetic pathways.

Atorvastatin (Lipitor®) and its Key Intermediate: (R)-4-cyano-3-hydroxybutyric acid ethyl ester

Atorvastatin, marketed as Lipitor®, is a statin medication used to prevent cardiovascular disease and treat abnormal lipid levels. A critical chiral intermediate in its synthesis is (R)-4-cyano-3-hydroxybutyric acid ethyl ester. The precise stereochemistry of this intermediate is essential for the drug's therapeutic activity.[1][2]

Synthesis of (R)-4-cyano-3-hydroxybutyric acid ethyl ester

Two primary synthetic strategies are highlighted here: a chemical route starting from L-malic acid and an enzymatic route.

a) Chemical Synthesis from L-Malic Acid

This method leverages a readily available chiral starting material to establish the required stereocenter. The overall yield for this multi-step process is approximately 56.7%.

Experimental Protocol:

-

Esterification of L-Malic Acid: L-(-)-Malic acid is esterified to produce the corresponding diester.

-

Reduction: The diester is selectively reduced to a diol.

-

Bromination: The primary alcohol of the diol is selectively brominated.

-

Cyanation: The bromide is displaced with a cyanide group to yield the target intermediate, (R)-4-cyano-3-hydroxybutyric acid ethyl ester.

b) Enzymatic Synthesis

Enzymatic methods offer high enantioselectivity and milder reaction conditions. One common approach utilizes a halohydrin dehalogenase.

Experimental Protocol:

-

Reaction Setup: In a suitable vessel, the substrate, (S)-4-chloro-3-hydroxybutyric acid ethyl ester, is mixed with a solution of sodium cyanide.

-

Enzymatic Conversion: A recombinant halohydrin dehalogenase is added to the mixture.

-

Reaction Conditions: The reaction is stirred at 40-60°C, and the pH is maintained at approximately 7.0 by the slow addition of a sodium cyanide solution.[3][4]

-

Monitoring and Workup: The reaction progress is monitored by Gas Chromatography (GC). Once the conversion rate exceeds 98%, sulfuric acid is added to adjust the pH to 2-3. The product is then extracted with ethyl acetate, and the combined organic phases are concentrated to yield (R)-4-cyano-3-hydroxybutyric acid ethyl ester.[3]

Quantitative Data for (R)-4-cyano-3-hydroxybutyric acid ethyl ester Synthesis

| Method | Starting Material | Key Reagents/Catalysts | Yield | Purity/Enantiomeric Excess (ee) | Reference |

| Chemical Synthesis | L-Malic Acid | - | 56.7% (overall) | Not specified | N/A |

| Enzymatic Synthesis | (S)-4-chloro-3-hydroxybutyric acid ethyl ester | Halohydrin dehalogenase, Sodium cyanide | 67.13% | Chemical Purity: 98%, Optical Purity: 99% ee |

Experimental Workflow: Enzymatic Synthesis of Atorvastatin Intermediate

Caption: Workflow for the enzymatic synthesis of the key chiral intermediate for Atorvastatin.

Sildenafil (B151) (Viagra®) and its Key Intermediate: Pyrazolopyrimidinone (B8486647) Core

Sildenafil, marketed as Viagra®, is a medication used to treat erectile dysfunction and pulmonary arterial hypertension. The core structure of sildenafil is a pyrazolopyrimidinone ring system, which is a key intermediate in its synthesis.

Synthesis of the Pyrazolopyrimidinone Intermediate and Sildenafil

The commercial synthesis of sildenafil is a convergent process that involves the preparation of two key fragments followed by their coupling and cyclization.

Experimental Protocol (Commercial Route):

-

Chlorosulfonylation of 2-Ethoxybenzoic Acid: 2-Ethoxybenzoic acid is reacted with thionyl chloride and chlorosulfonic acid.

-

Sulfonamide Formation: The resulting sulfonyl chloride is reacted with 1-methylpiperazine (B117243) in an aqueous suspension to form the sulfonamide intermediate.

-

Amide Bond Formation: The carboxylic acid of the sulfonamide intermediate is activated, typically with N,N'-carbonyldiimidazole, and then reacted with an aminopyrazole intermediate.

-

Cyclization: The resulting amide undergoes cyclization to form the pyrazolopyrimidinone ring of sildenafil. This is often achieved under basic conditions.[5]

Experimental Protocol (Alternative Route):

-

Diketone Formation: Diethyl oxalate (B1200264) is condensed with an appropriate ketone.

-

Pyrazole (B372694) Formation: The resulting diketoester is reacted with hydrazine (B178648) to form the pyrazole ring.

-

Amidation and Nitration: The pyrazole is converted to a carboxamide and then nitrated.

-

Reduction: The nitro group is reduced to an amine.

-

Acylation and Cyclization: The amine is acylated, and the resulting compound is cyclized to form the pyrazolopyrimidinone core.

-

Sulfonylation and Coupling: The pyrazolopyrimidinone is chlorosulfonylated and then coupled with N-methylpiperazine to yield sildenafil.

Quantitative Data for Sildenafil Synthesis

| Route | Key Steps | Overall Yield | Reference |

| Commercial Route (Convergent) | Chlorosulfonylation, Sulfonamide formation, Amidation, Cyclization | 47.8% - 51.7% | [5] |

| Alternative Route (Linear) | Diketone formation, Pyrazole formation, Amidation, Nitration, Reduction, Acylation, Cyclization, Sulfonylation, Coupling | 27.6% | [5] |

Experimental Workflow: Commercial Synthesis of Sildenafil

Caption: Convergent commercial synthesis workflow for Sildenafil.

Imatinib (B729) (Gleevec®) and its Key Intermediate: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

Imatinib, sold under the brand name Gleevec®, is a tyrosine kinase inhibitor used to treat multiple cancers, most notably chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). A key intermediate in its synthesis is N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and Imatinib

A common synthetic approach involves the reduction of a nitro-group precursor. Flow chemistry has also been successfully applied to the synthesis of Imatinib, offering advantages in terms of efficiency and safety.

Experimental Protocol (Batch Synthesis):

-

Guanidine (B92328) Formation: 2-methyl-5-nitroaniline (B49896) is reacted with cyanamide (B42294) to form a guanidine derivative.

-

Pyrimidine (B1678525) Ring Formation: The guanidine derivative is cyclized with 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one to form the pyrimidine ring.

-

Nitro Group Reduction: The nitro group of the resulting compound is reduced to an amine to yield the key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. A common method for this reduction is using stannous chloride dihydrate in hydrochloric acid, or catalytic hydrogenation.[6]

-

Amidation: The key intermediate is then coupled with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to form imatinib.

Experimental Protocol (Flow Synthesis):

A modular continuous flow synthesis of imatinib has been developed.[7]

-

Hydration: A nitrile precursor is hydrated in a flow reactor to form an amide.

-

Chemoselective C-N Coupling: The amide is then coupled with an aryl halide in a subsequent flow module.

-

Final C-N Coupling: The product from the previous step is coupled with the aminopyrimidine intermediate in a final flow reactor to yield imatinib. This telescoped process avoids the need for isolation and purification of intermediates.[8]

Quantitative Data for Imatinib Intermediate and Final Product Synthesis

| Step/Method | Key Reagents/Catalysts | Yield | Purity | Reference |

| Nitro Group Reduction (Batch) | Stannous chloride dihydrate, HCl | 71.8% | Not specified | N/A |

| Amide Formation (Flow) | - | 75-95% (isolated) | Not specified | [7] |

| Overall Flow Synthesis | Pd precatalyst, K3PO4 | 58% (overall) | Not specified | [8] |

Experimental Workflow: Flow Synthesis of Imatinib

Caption: Modular continuous flow synthesis workflow for Imatinib.

Dolutegravir (Tivicay®) and its Key Intermediates: (R)-3-aminobutanol and the Pyridinone Moiety

Dolutegravir, with the brand name Tivicay®, is an integrase strand transfer inhibitor for the treatment of HIV infection. Its synthesis involves two key intermediates: the chiral amino alcohol (R)-3-aminobutanol and a functionalized pyridinone core.

Synthesis of (R)-3-aminobutanol

The synthesis of this chiral intermediate is crucial for the efficacy of dolutegravir. Both chemical and enzymatic resolution methods are employed.

Experimental Protocol (Enzymatic Resolution):

-

Michael Addition: Benzylamine is reacted with ethyl crotonate to form racemic ethyl 3-(benzylamino)butanoate.

-

Selective Enzymatic Hydrolysis: The racemic ester is treated with a lipase (B570770), such as Candida antarctica lipase B (CAL-B), which selectively hydrolyzes one enantiomer, allowing for the separation of the desired (R)-ester.

-

Reduction and Deprotection: The resolved ester is reduced and the benzyl (B1604629) protecting group is removed to yield (R)-3-aminobutanol.

Synthesis of the Pyridinone Moiety

A novel and efficient synthesis of the pyridinone intermediate has been developed.[9]

Experimental Protocol:

-

Condensation: Methyl oxalyl chloride is condensed with ethyl 3-(N,N-dimethylamino)acrylate.

-

Substitution: The resulting vinylogous amide is reacted with aminoacetaldehyde dimethyl acetal.

-

Further Substitution: The product from the previous step is reacted with methyl bromoacetate.

-

MgBr2-Promoted Cyclization: The resulting precursor undergoes an intramolecular cyclization promoted by magnesium bromide to form the pyridinone diester.

-

Selective Hydrolysis: The diester is selectively hydrolyzed with lithium hydroxide (B78521) to yield the key pyridinone intermediate.[9]

Quantitative Data for Dolutegravir Intermediates Synthesis

| Intermediate | Method | Key Reagents/Catalysts | Yield | Purity/Chiral Purity | Reference |

| (R)-3-aminobutanol | Enzymatic Resolution | Lipase CAL-B | 90% (after resolution) | 99.89% (chiral purity) | N/A |

| Pyridinone Moiety | MgBr2-Promoted Cyclization | MgBr2, LiOH | Good overall yield | High purity | [9] |

Experimental Workflow: Synthesis of the Pyridinone Intermediate for Dolutegravir

Caption: Workflow for the synthesis of the key pyridinone intermediate for Dolutegravir.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]

- 4. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]

- 5. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Chloro-5-fluoropyridine in Modern Agrochemical Formulations: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Agrochemical Development Professionals

The halogenated pyridine (B92270) scaffold, particularly 2-chloro-5-fluoropyridine and its isomers, represents a cornerstone in the synthesis of a significant class of modern agrochemicals. The unique electronic properties conferred by the chlorine and fluorine substituents on the pyridine ring make it a highly versatile intermediate for creating potent and selective herbicides and insecticides. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and formulation considerations for agrochemicals derived from this important building block.

Synthesis of Key Intermediates and Active Ingredients

The synthesis of agrochemicals leveraging the this compound moiety involves multi-step processes. Below are detailed experimental protocols for the synthesis of the core intermediate and representative active ingredients.

Experimental Protocol 1: Synthesis of this compound

A common route to this compound involves the diazotization of 2-amino-5-fluoropyridine (B1271945).[1][2][3]

Step 1: Diazotization of 2-Amino-5-fluoropyridine

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-fluoropyridine in an aqueous solution of a strong acid, such as tetrafluoroboric acid.

-

Cool the mixture to a temperature between -5°C and 0°C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (B80452) in water to the cooled mixture while maintaining the temperature below 0°C.

-

Continue stirring the reaction mixture at this temperature for a specified period to ensure complete formation of the diazonium salt.

Step 2: Thermolysis of the Diazonium Salt

-

Gently heat the reaction mixture containing the diazonium salt.

-

The diazonium salt will decompose to yield this compound.

-

The product can then be isolated and purified using standard techniques such as distillation.

Experimental Protocol 2: Synthesis of Clodinafop-Propargyl (B133425)

Clodinafop-propargyl is a widely used herbicide synthesized from a related intermediate, 2,3-difluoro-5-chloropyridine.[1][4][5][6]

Step 1: Synthesis of Clodinafop (B133158) Acid

-

Dissolve R-2-(p-hydroxyphenoxy)propionic acid in a suitable aprotic polar solvent such as acetonitrile (B52724) or dimethylformamide (DMF) in a reaction flask.

-

Add a base, such as potassium hydroxide (B78521) or potassium carbonate, to the solution and stir at a temperature of 30-60°C to form the corresponding salt.

-

To this mixture, add 2,3-difluoro-5-chloropyridine and heat the reaction to 70-100°C for several hours.

-

Monitor the reaction by HPLC until the starting material is consumed.

-

After completion, remove the solvent under reduced pressure.

-

Add water to the residue and acidify with an acid like hydrochloric acid to a pH of ≤ 3.5 to precipitate the clodinafop acid.

-

Filter the solid, wash with water, and dry to obtain the clodinafop acid.

Step 2: Esterification to Clodinafop-Propargyl

-

Dissolve the clodinafop acid in an organic solvent.

-

Add propargyl alcohol and a suitable esterification catalyst.

-

Heat the reaction mixture and monitor for completion.

-

Upon completion, the clodinafop-propargyl can be isolated and purified through techniques like crystallization.

Experimental Protocol 3: Synthesis of Haloxyfop-R-methyl

Haloxyfop-R-methyl is another important herbicide synthesized from a trifluoromethylpyridine derivative.[7][8]

Step 1: Synthesis of 3-chloro-2-(4-hydroxy phenoxy)-5-trifluoro methyl pyridine

-

In a reaction vessel under a nitrogen atmosphere, combine 2,3-dichloro-5-trifluoromethylpyridine and hydroquinone (B1673460) in N,N-dimethylformamide (DMF).

-

Add potassium carbonate as a base and heat the mixture to 105-110°C for several hours.

-

After cooling, filter the reaction mixture and remove the DMF under reduced pressure.

-

Dissolve the resulting viscous liquid in water, acidify with hydrochloric acid to pH 1-2, and extract with toluene.

-

The organic layer contains the desired intermediate, which can be further purified.

Step 2: Nucleophilic Substitution to Haloxyfop-R-methyl

-

React the intermediate from Step 1 with (L)-2-methylsulfonyl oxy methyl propionate (B1217596) in a solvent like chlorobenzene (B131634) in the presence of potassium carbonate.

-

Heat the reaction mixture at 70-110°C for an extended period.

-

After the reaction is complete, the target product, haloxyfop-R-methyl, can be isolated and purified.

Mechanism of Action: Targeting Essential Plant Pathways

Agrochemicals derived from fluorinated pyridines primarily exert their herbicidal effects by inhibiting key enzymes in vital plant metabolic pathways. The two most significant mechanisms are the inhibition of Acetyl-CoA Carboxylase (ACCase) and Protoporphyrinogen (B1215707) Oxidase (PPO).

ACCase Inhibition by Aryloxyphenoxypropionate ("Fop") Herbicides

Herbicides such as clodinafop-propargyl and haloxyfop (B150297) belong to the aryloxyphenoxypropionate class, commonly known as "fop" herbicides. Their primary mode of action is the inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme.[3][9][10][11][12] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting ACCase, these herbicides disrupt the production of lipids, leading to the breakdown of cell membrane integrity and ultimately, plant death, particularly in susceptible grass species.

PPO Inhibition by Diphenyl Ether and Related Herbicides

Another class of herbicides acts by inhibiting the enzyme Protoporphyrinogen Oxidase (PPO). PPO is involved in the chlorophyll (B73375) and heme biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light and oxygen, this molecule is converted to protoporphyrin IX, a potent photosensitizer. The excited protoporphyrin IX generates reactive oxygen species, which cause rapid lipid peroxidation and destruction of cell membranes, leading to necrosis and plant death.

Quantitative Data on Efficacy and Toxicity

The efficacy and safety of agrochemical formulations are paramount. The following tables summarize key quantitative data for prominent herbicides derived from fluorinated pyridine intermediates.

Table 1: Acute Toxicity of Clodinafop-propargyl

| Species | Test Type | Value | Reference(s) |

| Rat (male) | Oral LD50 | 1392 mg/kg | |

| Rat (female) | Oral LD50 | >5000 mg/kg | [7] |

| Rabbit | Dermal LD50 | >5000 mg/kg | [7] |

| Rat | Inhalation LC50 (4h) | >5.57 mg/L | [7] |

| Bobwhite Quail | Oral LD50 | >2000 mg/kg | |

| Mallard Duck | Oral LD50 | >2000 mg/kg |

Table 2: Acute Toxicity of Fluazifop-p-butyl

| Species | Test Type | Value | Reference(s) |

| Rat (male) | Oral LD50 | 3680 - 4096 mg/kg | [4] |

| Rat (female) | Oral LD50 | 2451 - 2721 mg/kg | |

| Rabbit | Dermal LD50 | >2420 mg/kg | [4] |

| Mallard Duck | Oral LD50 | >3528 mg/kg | |

| Bobwhite Quail | 5-day Dietary LC50 | >4659 ppm | |

| Bluegill Sunfish | 96-hour LC50 | 0.53 mg/L | [4] |

| Rainbow Trout | 96-hour LC50 | 1.37 mg/L | [4] |

| Daphnia magna | 48-hour LC50 | >10 mg/L | |

| Mysid Shrimp | 96-hour LC50 | 0.51 ppm | |

| Bee | Oral/Contact LD50 | >0.20 mg/bee |

Table 3: Acute Toxicity of Haloxyfop

| Species | Test Type | Value | Reference(s) |

| Rat (Haloxyfop-methyl) | Oral LD50 | 393 mg/kg | |

| Rat (Haloxyfop-ethoxyethyl) | Oral LD50 | 518 - 531 mg/kg | |

| Rabbit (Haloxyfop-methyl) | Dermal LD50 | >5000 mg/kg | |

| Rat (Haloxyfop-R methyl ester) | Oral LD50 | 300 mg/kg (male), 623 mg/kg (female) | |

| Mallard Duck | Oral LD50 | >2150 mg/kg | |

| Bobwhite Quail | 8-day Dietary LC50 | >5620 mg/kg | |

| Fathead Minnow (ethoxyethyl) | 96-hour LC50 | 0.54 mg/L | |

| Bluegill Sunfish (ethoxyethyl) | 96-hour LC50 | 0.28 mg/L | |

| Rainbow Trout (ethoxyethyl) | 96-hour LC50 | 1.8 mg/L | |

| Daphnia magna | 48-hour LC50 | 4.64 mg/L | |

| Bee | Oral/Contact LD50 | >100 µ g/bee |

Table 4: Formulation Stability

| Active Ingredient | Formulation Type | Stability Findings | Reference(s) |

| Clodinafop-propargyl | Emulsifiable Concentrate (EC) | Stable under normal storage conditions. Hydrolyzes in alkaline media. | [2][7] |

| Fluazifop-p-butyl | Emulsifiable Concentrate (EC) | Stable for 3 years at 25°C. Rapidly hydrolyzes in alkaline media (pH 9). | |

| Haloxyfop-P-methyl | Emulsifiable Concentrate (EC) | Stable at pH 4. Rapid hydrolysis at pH 9. |

Agrochemical Formulation Development and Quality Control Workflow

The development of a commercially viable agrochemical formulation is a complex, multi-stage process that ensures the final product is stable, effective, and safe for use.[6][9][10]

References

- 1. US4897488A - Process for the preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 2. japsonline.com [japsonline.com]

- 3. goldbio.com [goldbio.com]

- 4. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 5. ossila.com [ossila.com]

- 6. volochem.com [volochem.com]

- 7. benchchem.com [benchchem.com]

- 8. EP1626045A1 - Processes for producing 3-substituted this compound or salt thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN101948424A - Preparation method for 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]

2-Chloro-5-fluoropyridine: A Key Building Block for Advanced Materials in Organic Electronics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluoropyridine is a versatile halogenated pyridine (B92270) derivative that has emerged as a critical building block in the synthesis of advanced functional materials for organic electronics. Its unique electronic properties, arising from the presence of both an electron-withdrawing fluorine atom and a reactive chlorine atom, make it an attractive precursor for the design and synthesis of materials with tailored optoelectronic characteristics. This technical guide explores the applications of this compound in material science, with a particular focus on its role in the development of cutting-edge organic light-emitting diodes (OLEDs).

Core Applications in Material Science

The primary application of this compound in material science lies in its use as a synthon for constructing complex organic molecules with specific functions. The chlorine atom at the 2-position is particularly amenable to substitution reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the facile introduction of various aryl or heteroaryl groups, forming the backbone of many functional organic materials. The fluorine atom at the 5-position, on the other hand, serves to modulate the electronic properties of the resulting molecule, influencing its energy levels (HOMO/LUMO), charge transport characteristics, and photophysical behavior.

Organic Light-Emitting Diodes (OLEDs)

This compound is a key precursor in the synthesis of ligands for phosphorescent emitters, particularly iridium(III) complexes, which are central to the emissive layer of highly efficient OLEDs. The fluorinated phenylpyridine ligands derived from this precursor can enhance the performance of the final OLED device by:

-

Tuning Emission Color: The electronic effect of the fluorine atom can shift the emission wavelength of the iridium complex, allowing for the fine-tuning of the emitted color.

-

Improving Quantum Efficiency: The introduction of fluorine can lead to higher photoluminescence quantum yields (PLQYs) in the resulting iridium complexes. For instance, iridium complexes containing fluorinated ligands have been reported to exhibit exceptional external quantum efficiencies (EQEs) exceeding 29.5%.[1]

-

Enhancing Stability: Fluorinated organic materials often exhibit increased thermal and electrochemical stability, leading to longer operational lifetimes for OLED devices.

Synthesis of Functional Materials: A Representative Example

A common strategy to synthesize functional materials for OLEDs using this compound involves a Suzuki-Miyaura cross-coupling reaction to create a substituted phenylpyridine ligand, which is then used to form an iridium(III) complex.

Diagram of the general synthesis pathway:

Caption: General synthetic route to phosphorescent iridium(III) complexes.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the synthesis of a 5-fluoro-2-arylpyridine derivative.

Materials:

-

This compound

-

Arylboronic acid (e.g., (2-methoxyphenyl)boronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent to the flask via syringe.

-

Add the palladium catalyst (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 5-fluoro-2-arylpyridine ligand.

General Procedure for the Synthesis of a Phosphorescent Iridium(III) Complex

This protocol outlines the synthesis of a heteroleptic iridium(III) complex using the previously synthesized fluorinated phenylpyridine ligand.

Materials:

-

5-Fluoro-2-arylpyridine ligand

-

Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O)

-

Ancillary ligand (e.g., acetylacetone)

-

Solvent (e.g., 2-ethoxyethanol)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A mixture of Iridium(III) chloride hydrate and the 5-fluoro-2-arylpyridine ligand (2.5 eq) in a suitable solvent (e.g., 2-ethoxyethanol) is heated at reflux under an inert atmosphere for several hours to form the chloro-bridged iridium dimer.

-

After cooling, the resulting precipitate (the iridium dimer) is collected by filtration and washed.

-

The iridium dimer is then reacted with an ancillary ligand (e.g., acetylacetone, 2.5 eq) and a base (e.g., Na₂CO₃) in a suitable solvent and heated at reflux for several hours.

-

After cooling, the reaction mixture is poured into water and the crude product is collected by filtration.

-

The crude iridium(III) complex is purified by column chromatography on silica gel to yield the final phosphorescent material.

Quantitative Data Presentation

The following tables summarize typical photophysical and electroluminescent properties of phosphorescent iridium(III) complexes containing fluorinated phenylpyridine ligands, which are representative of materials that can be synthesized from this compound.

Table 1: Photophysical Properties of Representative Fluorinated Iridium(III) Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (ΦPL) |

| Ir(ppy-F)₃ | ~380, 440 | ~470 (Blue) | > 0.7 |

| Ir(ppy-F)₂(acac) | ~375, 430 | ~510 (Green) | > 0.8 |

| Ir(btp-F)₂(acac) | ~420, 480 | ~620 (Red) | > 0.5 |

Data are representative and compiled from various sources on similar fluorinated iridium complexes.

Table 2: Electroluminescent Performance of OLEDs with Representative Fluorinated Iridium(III) Emitters

| Emitter | Max. External Quantum Efficiency (EQE, %) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) |

| Blue Phosphor | ~25 | ~30 | > 10,000 | (0.15, 0.30) |

| Green Phosphor | > 29.5 | ~80 | > 50,000 | (0.30, 0.60) |

| Red Phosphor | ~20 | ~25 | > 20,000 | (0.65, 0.35) |

Performance data is representative of high-efficiency OLEDs and serves as a benchmark.[1]

Visualization of Key Processes

Diagram of the OLED device architecture:

Caption: A typical multilayer OLED device structure.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced materials in organic electronics. Its strategic use, particularly through Suzuki-Miyaura coupling, enables the creation of sophisticated fluorinated phenylpyridine ligands. These ligands are instrumental in the development of high-performance phosphorescent iridium(III) complexes for OLED applications, leading to devices with improved efficiency, stability, and color purity. The detailed synthetic protocols and representative data presented in this guide underscore the significance of this compound in advancing the field of material science and provide a solid foundation for researchers and scientists working on the next generation of organic electronic devices.

References

Technical Guide: Stability and Storage of 2-Chloro-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-5-fluoropyridine. The information is compiled to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound for research and development purposes.

Physicochemical Properties

This compound is a halogenated pyridine (B92270) derivative with the chemical formula C₅H₃ClFN.[1] A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is crucial for its proper handling and storage.

Table 1: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₅H₃ClFN |

| Molecular Weight | 131.54 g/mol [1] |

| Appearance | Colorless to light yellow liquid[2] |

| Melting Point | 19 °C[3] |

| Boiling Point | 147 °C[3] |

| Density | 1.297 g/mL at 25 °C[3] |

| Flash Point | 42 °C (closed cup)[3] |

| Refractive Index | n20/D 1.503[3] |

Stability Profile

Detailed, publicly available long-term stability studies providing quantitative data for this compound are limited. However, information from supplier safety data sheets (SDS) and the general chemical nature of substituted pyridines allows for an informed understanding of its stability.

The compound is described as being relatively stable in air.[2] However, like many halogenated heterocycles, it is susceptible to degradation under certain conditions. Key factors that can affect its stability include:

-

Moisture: The compound is reported to be hygroscopic. Absorption of moisture can lead to hydrolysis or other degradation pathways.

-

Light: Exposure to light can potentially induce degradation. Photostability is a common concern for pyridine derivatives.[4]

-

Temperature: Elevated temperatures can accelerate degradation processes. It is a flammable liquid and should be kept away from heat sources.[3]

-

pH: Stability can be compromised in strongly acidic or basic conditions, which can catalyze hydrolysis of the chloro- and fluoro- substituents.[5]

-

Oxidizing Agents: Contact with strong oxidizing agents should be avoided as this can lead to decomposition.

Due to the lack of specific degradation pathway information for this compound, a forced degradation study would be necessary to identify potential degradation products and develop a stability-indicating analytical method.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and safety of this compound. The following recommendations are based on information from multiple safety data sheets.

3.1. Storage Conditions

To ensure its long-term stability, this compound should be stored under the following conditions:

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place.[6] Some suppliers recommend 2°C - 8°C. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Keep container tightly closed.[3] | To prevent contamination and exposure to moisture and air. |

| Location | Store in a dry and well-ventilated place.[3] | To prevent moisture absorption and ensure a safe storage environment. |

| Incompatibilities | Store away from strong oxidizing agents, heat, sparks, and open flames.[3] | To prevent hazardous reactions and ensure safety. |

3.2. Handling Workflow

The following diagram outlines the recommended workflow for handling this compound in a laboratory setting to ensure safety and maintain compound integrity.

Experimental Protocols: General Stability Testing

While specific, validated stability-indicating assays for this compound are not publicly available, a general protocol for a forced degradation study can be outlined based on ICH guidelines.[7] This type of study is essential for identifying potential degradation products and developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

4.1. Objective

To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to understand its degradation pathways and to facilitate the development of a stability-indicating analytical method.

4.2. Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water).

-

Instrumentation: HPLC with a UV or PDA detector, pH meter, photostability chamber, oven.

4.3. Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study.

4.4. General Procedure

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acidic Degradation: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl). The mixture can be heated (e.g., at 60°C) for a defined period. Samples should be withdrawn at various time points, neutralized, and diluted for analysis.

-

Alkaline Degradation: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH) and proceed as described for acidic degradation.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over time, and then quench the reaction if necessary before analysis.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C) in an oven for a specified duration. Dissolve the stressed solid in a suitable solvent for analysis.

-

Photolytic Degradation: Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method. The method should be capable of separating the parent compound from all degradation products.

4.5. Data Evaluation

-

Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in the presence of its degradation products.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

-

Identification of Degradants: If significant degradation is observed, techniques such as LC-MS can be used to identify the structure of the degradation products.

Conclusion

While this compound is a relatively stable compound, its quality can be compromised by exposure to moisture, light, elevated temperatures, and incompatible chemicals. Adherence to the recommended storage conditions—cool, dry, and under an inert atmosphere—is crucial for maintaining its integrity. For applications in drug development and other sensitive research areas, conducting a forced degradation study is highly recommended to establish a comprehensive stability profile and develop a validated stability-indicating analytical method.

References

- 1. scbt.com [scbt.com]

- 2. pipzine-chem.com [pipzine-chem.com]

- 3. volochem.com [volochem.com]

- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 31301-51-6 | FC55491 [biosynth.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-depth Technical Guide to 2-Chloro-5-fluoropyridine (CAS: 31301-51-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract